Cas no 109518-47-0 (Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac))

Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac) structure
109518-47-0 structure
Product Name:Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac)
Numero CAS:109518-47-0
MF:C16H19NO3
MW:273.326964616776
CID:1068999
PubChem ID:59457769
Update Time:2025-04-20

Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac) Proprietà chimiche e fisiche

Nomi e identificatori

    • Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac)
    • 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
    • (+/-)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano (3,4-b)-indole-1-acetic acid
    • Desmethyl etodolac
    • 1-Methyl etodolac
    • 13A700KGO9
    • 2-{8-ETHYL-1-METHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOL-1-YL}ACETIC ACID
    • Etodolac EP Impurity C
    • 109518-47-0
    • 109518-50-5
    • 2-(8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • Desethyl methyl etodolac
    • BCP30145
    • 8-ETHYL-1,3,4,9-TETRAHYDRO-1-METHYLPYRANO(3,4-B)INDOLE-1-ACETIC ACID
    • 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (1-Methyl Etodolac)
    • UNII-13A700KGO9
    • Pyrano(3,4-b)indole-1-acetic acid, 8-ethyl-1,3,4,9-tetrahydro-1-methyl-
    • 8-Ethyl-1,3,4,9-tetrahydro-1-methylpyrano[3,4-b]indole-1-acetic acid
    • (-)-Desethyl Methyl Etodolac
    • SCHEMBL4802952
    • Pyrano[3,4-b]indole-1-acetic acid, 8-ethyl-1,3,4,9-tetrahydro-1-methyl-
    • FCSFORLYLNCXPD-UHFFFAOYSA-N
    • (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • Q27251501
    • DTXSID40732111
    • Inchi: 1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
    • Chiave InChI: FCSFORLYLNCXPD-UHFFFAOYSA-N
    • Sorrisi: O1CCC2C3C=CC=C(CC)C=3NC=2C1(C)CC(=O)O

Proprietà calcolate

  • Massa esatta: 273.13649347g/mol
  • Massa monoisotopica: 273.13649347g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 386
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 62.3Ų

Proprietà sperimentali

  • Densità: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Molto leggermente solubile (0,27 g/l) (25°C),
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.